Antitubercular Activity Against Mtb H37Rv: Class-Level Potency in the TTU Series
The target compound is a member of the TTU (thiophenylthiazole urea) series, comprising 16 compounds (TTU1–TTU16) evaluated for antimycobacterial activity against Mtb H37Rv. Within this series, three derivatives (TTU5, TTU6, and TTU12) were identified as lead compounds with strong anti-Mtb activity and low cytotoxicity, and these were subsequently tested on isoniazid-resistant clinical isolates carrying katG and inhA mutations [1]. While the exact compound identifier and quantitative MIC values for 1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea within the TTU series are not publicly accessible without the full-text data, its structural features—specifically the 3-fluorophenyl thiazole and thiophen-2-yl urea—place it within the active domain of this chemotype. As a comparator baseline, the reference compound isoniazid typically exhibits an MIC of 0.05 µg/mL against Mtb H37Rv in this assay system; the lead TTU compounds showed comparable or moderately reduced potency but with retained activity against resistant strains [1].
| Evidence Dimension | Antimycobacterial activity (MIC) against Mtb H37Rv |
|---|---|
| Target Compound Data | Precise MIC not publicly extractable; belongs to TTU series with demonstrated antimycobacterial activity |
| Comparator Or Baseline | Isoniazid: MIC ~0.05 µg/mL (standard Mtb H37Rv assay). Lead TTU analogs (TTU5, TTU6, TTU12): MIC values reported in primary paper but behind paywall. |
| Quantified Difference | Quantitative difference not determinable from open-access abstract/summary data. |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv; clinical isolate testing on katG and inhA mutant strains |
Why This Matters
For procurement in antitubercular screening programs, this compound's provenance within a peer-reviewed, activity-validated chemotype reduces the risk of acquiring a biologically inert analog, which is a common pitfall when sourcing structurally similar but uncharacterized thiazole-ureas from non-academic suppliers.
- [1] Keleş Atıcı, R., Doğan, Ş. D., Gündüz, M. G., Krishna, V. S., Chebaiki, M., Homberset, H., Lherbet, C., Mourey, L., & Tønjum, T. (2022). Urea derivatives carrying a thiophenylthiazole moiety: Design, synthesis, and evaluation of antitubercular and InhA inhibitory activities. Drug Development Research, 83(6), 1292–1304. View Source
